2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
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Description
2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.
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Biological Activity
2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide is a synthetic compound with a complex quinoline structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The compound's IUPAC name is this compound, and it has the following molecular formula: C25H21FN2O4S. The presence of the fluorobenzenesulfonyl group contributes to its unique electronic properties, which may influence its interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 5.0 | Apoptosis |
Compound B | HT29 | 3.5 | Cell Cycle Arrest |
2-[6-Ethoxy...] | MCF7 | TBD | TBD |
Antimicrobial Activity
Quinoline derivatives are often explored for their antimicrobial properties. The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide moiety in the structure is believed to enhance its antibacterial efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Anti-inflammatory Activity
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds with a similar structure have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.
Case Studies
-
Study on Anticancer Mechanism
A study published in Journal of Medicinal Chemistry explored the anticancer effects of quinoline derivatives, revealing that compounds with similar structures to 2-[6-ethoxy...] induced apoptosis through the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing biological activity. -
Antimicrobial Efficacy Assessment
Research conducted by International Journal of Antimicrobial Agents evaluated the antimicrobial properties of various quinoline derivatives, including those related to 2-[6-ethoxy...]. The results indicated a significant reduction in bacterial growth, suggesting potential therapeutic applications in treating infections.
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-2-33-19-10-13-22-21(14-19)25(30)23(34(31,32)20-11-8-17(26)9-12-20)15-28(22)16-24(29)27-18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWCZEFCRNQLCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.